1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
Description
Contextualizing 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione as a Thiol-Functionalized Cyanuric Acid Derivative
This compound is a specific organic molecule that belongs to the class of thiol-functionalized heterocyclic compounds. Its structure is fundamentally composed of two key features: a central scaffold and a functional side chain.
The scaffold is the 1,3,5-triazinane-2,4,6-trione ring, a chemical structure more commonly known as isocyanuric acid, which is the keto tautomer of cyanuric acid. wikipedia.orgnih.gov This six-membered ring contains alternating carbon and nitrogen atoms. The term "trione" indicates the presence of three carbonyl (C=O) groups at positions 2, 4, and 6.
Attached to one of the nitrogen atoms of this ring is a (2-Mercaptoethyl) group. This side chain consists of a two-carbon ethyl linker with a terminal thiol (-SH) group, also known as a mercapto group. The presence of this thiol group is significant as it imparts unique chemical reactivity to the molecule, making it a "thiol-functionalized" derivative of the parent cyanuric acid structure.
| Property | Value |
| IUPAC Name | 1-(2-sulfanylethyl)-1,3,5-triazinane-2,4,6-trione |
| CAS Number | 51270-93-0 |
| Molecular Formula | C₅H₇N₃O₃S |
| Molecular Weight | 189.19 g/mol |
| Synonyms | Isocyanuric acid, N-(2-mercaptoethyl)- |
Data sourced from multiple chemical suppliers and databases. jk-sci.com
Significance of the 1,3,5-Triazinane-2,4,6-trione (Cyanuric Acid) Scaffold in Functional Material Design
The 1,3,5-triazinane-2,4,6-trione ring, or cyanuric acid, is a highly significant scaffold in the field of functional material design for several reasons. Its symmetrical, planar, and nitrogen-rich structure provides a robust and versatile core for building more complex molecular architectures. rsc.orgresearchgate.net
Key attributes contributing to its significance include:
Thermal Stability: The triazine ring is known for its high stability, which is a desirable trait for materials intended for use in demanding applications. bohrium.com
Versatile Precursor: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a closely related and inexpensive compound, serves as a common starting material. researchgate.netresearchgate.net The three chlorine atoms on cyanuric chloride can be sequentially replaced by a wide variety of nucleophiles (including amines, alcohols, and thiols) by carefully controlling reaction temperatures. nih.gov This allows for the precise engineering of tri-substituted derivatives with tailored properties.
Hydrogen Bonding Capability: The nitrogen and oxygen atoms in the cyanuric acid ring can participate in hydrogen bonding, enabling the formation of supramolecular assemblies and influencing the mechanical properties of polymers.
Applications in Polymer Science: The triazine ring is incorporated into polymer backbones to enhance properties. Covalent triazine polymers (CTPs) are a class of porous materials synthesized from triazine monomers, valued for their stability and used in catalysis and environmental applications. rsc.orgrsc.org
Flame Retardancy: Cyanuric acid and its derivatives are used as additives in flame-retardant materials. researchgate.netyuncangchemical.com When exposed to high temperatures, they can release gases that inhibit the spread of flames. yuncangchemical.com
Overview of Research Trajectories for Thiol-Substituted Triazine Compounds
The introduction of thiol groups onto a triazine core, creating compounds like this compound, is a key strategy in chemical synthesis to create molecules with specific functionalities. Research into thiol-substituted triazines spans several distinct and important areas.
One major research trajectory is in materials science and polymer chemistry . The thiol group is a highly versatile functional handle. It can participate in "click" chemistry reactions, such as the thiol-ene reaction, which allows for the efficient and mild covalent linking of molecules to surfaces or into polymer networks. researchgate.net This has been used to create functional tripodal thioethers and other complex structures. Thiol-functionalized materials are also investigated for their ability to adsorb heavy metals, with applications in environmental remediation. nih.gov
Another significant area of research is medicinal chemistry and drug discovery . The 1,3,5-triazine (B166579) (or s-triazine) scaffold is considered a "privileged structure" because it is found in a wide range of biologically active compounds. nih.govnih.gov Researchers synthesize libraries of triazine derivatives, including thiol-substituted versions, to screen for various pharmacological activities. These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netbohrium.comnih.govmdpi.comnih.gov The thiol group itself can be crucial for biological activity, for instance, by interacting with specific enzymes. google.com
Finally, thiol-substituted triazines are explored for their use in sensing and electronics . The interaction of thiol groups with metal surfaces (like gold) is well-established, providing a method for creating self-assembled monolayers. This principle can be applied to develop chemical sensors. Furthermore, the electron-deficient nature of the triazine ring makes its derivatives interesting candidates for photo- and electroluminescent materials, where functional groups like thiols can be used to tune electronic properties or anchor the molecules to substrates. rsc.org
| Research Area | Focus of Thiol-Substituted Triazines | Key Applications |
| Polymer Chemistry | Use of thiol groups for cross-linking and polymerization (e.g., thiol-ene reactions). | Development of novel polymers, hydrogels, and functional coatings. researchgate.net |
| Medicinal Chemistry | Synthesis of triazine derivatives for biological screening. | Discovery of new anticancer, antimicrobial, and antiviral agents. researchgate.netnih.govmdpi.com |
| Environmental Science | Adsorption of heavy metals by thiol-functionalized materials. | Water purification and environmental remediation. nih.gov |
| Materials Science | Creation of self-assembled monolayers on metal surfaces. | Development of chemical sensors and molecular electronics. rsc.org |
| Organic Synthesis | Acting as versatile intermediates for further chemical modification. | Building blocks for more complex molecular architectures. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-sulfanylethyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3S/c9-3-6-4(10)8(1-2-12)5(11)7-3/h12H,1-2H2,(H2,6,7,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUQRWQGUVIUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N1C(=O)NC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Derivatization Strategies for 1 2 Mercaptoethyl 1,3,5 Triazinane 2,4,6 Trione
Established Methodologies for the Synthesis of 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
The direct synthesis of this compound is not extensively detailed in dedicated literature; however, its structure can be achieved through established reactions common in triazine chemistry. A highly plausible and efficient method is the base-catalyzed Michael addition (a type of thiol-ene reaction) of a suitable thiol to an N-substituted unsaturated isocyanurate.
One established approach involves the reaction of 1,3,5-triacryloylhexahydro-1,3,5-triazine (B1194398) (TAT) with various thiols. researchgate.net While this produces a tripodal thioether, the underlying principle of reacting an N-substituted triazinane with a thiol is demonstrated. A more direct precursor for the target molecule would be 1-vinyl-1,3,5-triazinane-2,4,6-trione or 1-allyl-1,3,5-triazinane-2,4,6-trione. The reaction would involve the addition of a protected thiol, such as thioacetic acid, to the vinyl or allyl group, followed by deprotection to yield the free thiol.
Another viable pathway involves the reaction of a precursor like 2-chloroethyl isocyanate. nih.gov This isocyanate can undergo cyclotrimerization to form 1,3,5-tris(2-chloroethyl)isocyanurate. Subsequent nucleophilic substitution of the chloride ions with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, would yield the desired mercaptoethyl side chains. For the mono-substituted target compound, a starting material like 1-(2-chloroethyl)-1,3,5-triazinane-2,4,6-trione would be required, followed by the same nucleophilic substitution at the chloro- group.
A third potential route is the direct alkylation of the 1,3,5-triazinane-2,4,6-trione (isocyanuric acid) ring. This could be accomplished by reacting isocyanuric acid with a 2-haloethylthiol derivative (e.g., S-(2-bromoethyl) thioacetate) followed by deprotection of the thiol group. Controlling the degree of substitution on the triazinane ring is a critical step in this methodology. wikipedia.org
Chemical Functionalization of this compound for Conjugate Formation
The presence of a terminal thiol group makes this compound a valuable molecule for creating complex conjugates and functional materials.
Ligand Exchange Reactions for Nanoparticle Stabilization (e.g., Gold and Silver Nanoparticles)
The thiol moiety provides a powerful anchor for the functionalization of noble metal nanoparticles. Thiol-containing ligands are highly effective for stabilizing gold nanostructures due to the formation of a strong gold-sulfur (Au-S) covalent bond. researchgate.net The process typically involves a ligand exchange reaction where weakly bound stabilizing agents, such as citrate (B86180) ions on the nanoparticle surface, are displaced by the thiol. uh.edu
When this compound is introduced to a colloidal solution of gold or silver nanoparticles, the mercaptoethyl group readily binds to the metal surface, forming a dense, self-assembled monolayer. nih.gov This functionalization offers significant advantages:
Enhanced Stability: The strong Au-S bond provides robust protection against nanoparticle aggregation, which can be a problem in solutions with high ionic strength or varying pH. mdpi.com
Tunable Surface Properties: The exposed 1,3,5-triazinane-2,4,6-trione headgroups modify the nanoparticle's surface chemistry. These groups can participate in hydrogen bonding, altering the solubility and interaction of the nanoparticles with their environment. A structurally similar ligand, N-1-(2-mercaptoethyl)thymine, has been successfully used to modify gold nanoparticles, demonstrating the utility of heterocyclic headgroups in directing nanoparticle assembly. rsc.org
The kinetics of thiol binding to gold nanoparticle surfaces can be complex and may take over an hour to reach completion, a factor that is important for controlled surface modification. researchgate.net
Covalent Grafting Approaches Utilizing the Thiol Moiety of this compound
The nucleophilic nature of the thiol group enables its use in several highly efficient "click" chemistry reactions for covalent conjugate formation. These reactions are typically high-yielding, proceed under mild conditions, and are tolerant of a wide range of functional groups.
Thiol-Ene Reaction: This reaction involves the addition of a thiol across a carbon-carbon double bond (an "ene"), which can be initiated by radicals (e.g., using UV light and a photoinitiator) or by a base/nucleophile (Michael addition). wikipedia.orgrsc.org The thiol group of this compound can be reacted with molecules or surfaces functionalized with alkenes (e.g., allyl or vinyl groups) or maleimides to form stable thioether linkages. rsc.orgthermofisher.com This strategy has been used to create functional polymers and hydrogels. researchgate.netsci-hub.box
Thiol-Isocyanate Reaction: The reaction between a thiol and an isocyanate group (-NCO) proceeds rapidly, often catalyzed by a base, to form a thiourethane linkage (-NH-CO-S-). rsc.org This provides a robust method for grafting the triazinane derivative onto polymers or surfaces bearing isocyanate functionalities. rsc.orgacs.orgupc.edu This reaction is known to be faster than the corresponding alcohol-isocyanate reaction used to form polyurethanes. rsc.org
These covalent strategies allow for the stable immobilization of the this compound molecule onto a wide variety of substrates for applications in materials science and biomedicine.
Table 1: Covalent Grafting Strategies for this compound
| Reaction Type | Reactant Functional Group | Resulting Linkage | Typical Conditions | Reference |
|---|---|---|---|---|
| Thiol-Ene (Radical) | Alkene (e.g., vinyl, allyl) | Thioether | UV light, photoinitiator | wikipedia.org |
| Thiol-Michael Addition | Electron-deficient alkene (e.g., maleimide, acrylate) | Thioether | Base or nucleophile catalyst, room temperature | researchgate.net |
| Thiol-Isocyanate | Isocyanate (-NCO) | Thiourethane | Base catalyst (e.g., DBU, TEA), room temperature | rsc.org |
Non-Covalent Supramolecular Assembly Strategies Involving this compound
Beyond covalent chemistry, the 1,3,5-triazinane-2,4,6-trione (isocyanurate) ring is an excellent structural motif for directing non-covalent supramolecular assembly through hydrogen bonding. ethernet.edu.et The isocyanurate ring possesses two N-H protons that can act as hydrogen bond donors and three carbonyl C=O groups that can act as hydrogen bond acceptors. wikipedia.org
This multiple hydrogen-bonding capability allows the molecule to engage in highly specific and directional interactions, leading to the formation of ordered, self-assembled structures. mdpi.com A classic example of this principle is the co-assembly of melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) and cyanuric acid, which form an extensive and highly stable hydrogen-bonded network. wikipedia.org Similarly, this compound can:
Self-assemble with other molecules of itself or with other isocyanurates to form tapes or sheet-like structures. acs.org
Bind to complementary molecules such as those containing diaminopyridine units, which present a matching array of hydrogen bond acceptors and donors. nih.gov
In such assemblies, the triazinane core forms the structural backbone through non-covalent interactions, while the mercaptoethyl tail remains available for other functions, such as anchoring the entire supramolecular structure to a gold surface. This dual-functionality makes it a promising component for designing complex, multi-level architectures in materials science. researchgate.netresearchgate.net
Fundamental Chemical Interactions and Reaction Mechanisms of 1 2 Mercaptoethyl 1,3,5 Triazinane 2,4,6 Trione
Coordination Chemistry of 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione with Metal Ions
The multifaceted structure of this compound, featuring multiple donor atoms, allows for complex interactions with a variety of metal ions. The 1,3,5-triazinane-2,4,6-trione (or isocyanurate) ring system and the sulfur atom of the mercaptoethyl group can all participate in forming coordination complexes.
The 1,3,5-triazinane-2,4,6-trione core possesses three nitrogen and three exocyclic oxygen atoms, all of which have lone pairs of electrons available for donation to metal centers. labinsights.nl These N- and O-donor atoms are fundamental to the molecule's ability to act as a ligand. alfa-chemistry.comrsc.org The specific coordination mode depends on various factors, including the nature of the metal ion, the solvent system, and the steric environment.
Nitrogen Donors: The nitrogen atoms within the triazinane ring can coordinate with metal ions. In related triazine-based ligands, nitrogen atoms have been shown to form strong coordinate bonds with transition metals like cobalt(II), nickel(II), and copper(II). researchgate.netmdpi.comresearchgate.net
Oxygen Donors: The carbonyl oxygen atoms are also potent coordination sites. As hard donors, they exhibit a strong affinity for hard metal ions. In complexes involving analogous cyanurate structures, oxygen atoms have been observed to coordinate with metal ions like Calcium, Strontium, and Barium. researchgate.net
The combination of both nitrogen and oxygen donors makes the triazinane-trione ring a versatile chelating agent, capable of forming stable complexes with a wide range of metals.
Table 1: Potential Donor Atoms and Their Properties in Metal Coordination
| Donor Atom | Type | Location | Potential Metal Ion Affinity |
| Nitrogen (N) | Soft/Borderline | 1,3,5-Triazinane Ring | Transition metals (e.g., Co, Ni, Cu) |
| Oxygen (O) | Hard | Carbonyl Groups (C=O) | Alkaline earth metals (e.g., Ca, Sr), Lanthanides |
| Sulfur (S) | Soft | Mercaptoethyl Group (-SH) | Heavy metals (e.g., Pb, Hg), Noble metals (e.g., Au, Ag) |
The structure of this compound is well-suited to induce the aggregation of nanoparticles, particularly metallic nanoparticles. This process is driven by the multiple binding sites on the molecule that can bridge adjacent nanoparticles.
The primary mechanism involves the strong affinity of the thiol (-SH) group for noble metal surfaces, such as gold (Au) and silver (Ag). The sulfur atom readily forms a covalent bond with the nanoparticle surface. Concurrently, the triazinane-trione ring, with its multiple N and O donor atoms, can coordinate to ions on the surface of another nanoparticle or interact with a second particle through intermolecular forces like hydrogen bonding. This bridging action effectively links nanoparticles together, leading to controlled aggregation. This property is analogous to how trithiocyanuric acid, a related triazine thiol, is used to precipitate metal ions and bind to nanoparticles. researchgate.net
Hydrogen Bonding Interactions Mediated by the 1,3,5-Triazinane-2,4,6-trione Core
The 1,3,5-triazinane-2,4,6-trione core contains both hydrogen bond donors (the N-H groups) and hydrogen bond acceptors (the C=O oxygen atoms). This arrangement facilitates the formation of extensive and robust hydrogen bonding networks. researchgate.net These interactions are crucial in determining the solid-state structure and supramolecular chemistry of the compound and its derivatives.
In crystal structures of related triazine compounds, N-H···O and N-H···N hydrogen bonds are commonly observed, leading to the formation of predictable patterns or "synthons". researchgate.net These interactions can create one-dimensional chains, two-dimensional sheets, or complex three-dimensional architectures. The ability to form multiple, simultaneous hydrogen bonds allows this molecule to act as a building block in crystal engineering and the design of supramolecular assemblies.
Reactivity of the Mercaptoethyl Group in this compound
The mercaptoethyl side chain provides a distinct set of chemical reactivities centered on the terminal thiol (-SH) group. This functionality is known for its role in surface chemistry and redox processes.
The thiol group is highly reactive towards the surfaces of various materials, most notably noble and heavy metals. This reactivity drives the spontaneous adsorption of the molecule from a solution onto a surface, a process known as self-assembly. The sulfur atom forms a strong, stable covalent bond (a thiolate bond) with metal atoms on the substrate.
This property is widely exploited for surface functionalization. For instance, thiol-functionalized substrates are used to selectively adsorb heavy metal ions like cadmium, lead, and mercury from aqueous solutions. osti.gov The this compound molecule can therefore be used to modify surfaces, imparting the chemical and physical properties of the triazinane-trione headgroup to the material.
The thiol group is redox-active and can undergo oxidation to form a disulfide bond (-S-S-). nih.gov This reaction involves the coupling of two thiol groups, which can originate from two separate molecules of this compound, leading to the formation of a dimer. This process is a two-electron oxidation. chemrxiv.org
Reaction: 2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻
This thiol-disulfide interconversion is a reversible redox process. rsc.org The disulfide bond can be cleaved back to two thiol groups by a reducing agent. This redox activity is fundamental to applications in dynamic systems, such as self-healing materials, drug delivery systems where cleavage of the disulfide bond triggers release, and in the folding and stabilization of proteins. nih.govnih.gov
Table 2: Summary of Key Reactions and Interactions
| Functional Group | Interaction / Reaction Type | Description |
| 1,3,5-Triazinane-2,4,6-trione | Metal Coordination | N and O atoms act as electron donors to coordinate with metal ions. |
| 1,3,5-Triazinane-2,4,6-trione | Hydrogen Bonding | N-H groups act as donors and C=O groups as acceptors to form networks. |
| Mercaptoethyl (-SH) | Surface Adsorption | Forms strong covalent bonds with metal surfaces (e.g., Au, Ag, Cu). |
| Mercaptoethyl (-SH) | Disulfide Formation (Redox) | Oxidizes to form a reversible disulfide (-S-S-) linkage between molecules. |
Applications of 1 2 Mercaptoethyl 1,3,5 Triazinane 2,4,6 Trione in Advanced Chemical Systems
Development of Chemical Sensing Platforms Utilizing 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione Functionalized Nanomaterials
The functionalization of nanomaterials, particularly gold nanoparticles (AuNPs), with this compound creates powerful sensing probes. The thiol (-SH) group anchors the molecule to the nanoparticle surface via a strong gold-sulfur bond, while the exposed triazinane-trione head group acts as a recognition site for target analytes. nih.gov This configuration enables the design of highly selective and sensitive sensors for various contaminants.
The detection of melamine (B1676169), an illicit food additive, can be achieved through colorimetric sensors employing nanoparticles functionalized with molecules structurally related to this compound. The principle of these sensors relies on the specific interaction between the functionalized nanoparticles and melamine. nih.gov The triazinane-trione ring of the compound, with its multiple nitrogen and oxygen atoms, can form strong hydrogen bonds with the amino groups of the melamine molecule. nih.gov
In a typical assay, a solution of dispersed, functionalized gold nanoparticles appears red. When melamine is introduced, it acts as a molecular bridge, simultaneously binding to multiple nanoparticles through hydrogen bonding. This cross-linking action causes the nanoparticles to aggregate. researchgate.net The aggregation of AuNPs alters their optical properties, resulting in a distinct color change from red to blue, which can be observed with the naked eye and quantified using a UV-visible spectrometer. researchgate.netmdpi.com This strategy allows for the rapid, simple, and sensitive detection of melamine in samples such as milk. nih.govnih.gov
| Sensor System | Target Analyte | Linear Range | Limit of Detection (LOD) | Sample Matrix | Ref |
| Cysteamine-AuNPs | Melamine | Not Specified | 80 nM | Milk | nih.gov |
| Aptamer-AuNPs | Melamine | Not Specified | 34 nM | Milk | researchgate.net |
| Pyrocatechol-3,5-disodiumsulfonate-AuNPs | Melamine | 4.8 nM - 1.6 µM | 0.64 nM | Liquid Milk | nih.gov |
| Cu(II)-H2O2-TMB System | Melamine | 1 µM - 100 µM | 0.5 µM | Dairy Products | nih.gov |
The thiol group of this compound provides a strong affinity for heavy metal ions, making it an excellent receptor for their detection. measurebiology.org When functionalized onto nanoparticles, the compound creates a selective sensing platform. Heavy metal ions like mercury (Hg²⁺), copper (Cu²⁺), and lead (Pb²⁺) can coordinate with the thiol groups and the nitrogen atoms of the triazine ring. nih.govresearchgate.net
Similar to melamine detection, the binding of metal ions can induce nanoparticle aggregation. For instance, a sensor using cysteamine-modified gold nanoparticles detects Hg²⁺ when the metal ion forms a coordinate bond (N-Hg²⁺-N) between the amine groups on adjacent nanoparticles, triggering aggregation and a color change. nih.govrsc.org The high specificity of these interactions allows for the selective detection of certain metal ions even in the presence of others. hnu.edu.cn By employing different thiol-based ligands in a sensor array, it is possible to generate unique colorimetric patterns for various metal ions, enabling their discrimination. measurebiology.org
| Sensor System | Target Analyte | Linear Range | Limit of Detection (LOD) | Ref |
| Cysteamine-AuNPs | Hg²⁺ | Not Specified | 30 nM | nih.gov |
| N-1-(2-Mercaptoethyl)thymine-AuNPs | Hg²⁺ | Not Specified | 2.8 nM | rsc.org |
| Papain/PDCA-AuNPs | Hg²⁺ | 0.01 µM - 14 µM | 9 nM | hnu.edu.cn |
| Urea-based Chemosensor | Cu²⁺ | Not Specified | 50 nM | rsc.org |
The colorimetric changes observed in these nanosensors are governed by a phenomenon known as Localized Surface Plasmon Resonance (LSPR). researchgate.net Gold nanoparticles exhibit a strong LSPR absorption band in the visible spectrum (around 520 nm), which is responsible for their characteristic red color. mdpi.com This resonance is sensitive to the distance between nanoparticles.
When a target analyte like melamine or a heavy metal ion induces the aggregation of functionalized nanoparticles, the inter-particle distance decreases significantly. This close proximity causes the plasmons of adjacent nanoparticles to couple, leading to a red-shift (a shift to longer wavelengths) in the LSPR peak. mdpi.com This spectral shift is perceived as a color change from red to blue or purple. mdpi.com The ratio of absorbance at the shifted wavelength (e.g., 650 nm) to the original wavelength (e.g., 520 nm) is often used for quantitative analysis. hnu.edu.cn
Surface-Enhanced Raman Spectroscopy (SERS) is another powerful transduction mechanism. In SERS-based detection, the analyte-induced aggregation of nanoparticles creates "hot spots" between the particles. mdpi.com These are regions of greatly enhanced electromagnetic fields, which can amplify the Raman scattering signal of molecules located within them by many orders of magnitude. This allows for ultra-sensitive detection of the target analyte bound to the functionalized nanoparticles. mdpi.com
Role of this compound in Surface Modification and Adhesion Enhancement (Based on related triazine thiol derivatives)
Based on the established chemistry of related triazine thiol compounds, this compound is expected to be an effective agent for surface modification and adhesion promotion, particularly at metal-polymer interfaces.
Triazine thiol derivatives can form thin, organized films on a variety of metal substrates, including copper, nickel, iron, and stainless steel. researchgate.netgoogle.com The formation of these interfacial layers can be achieved through simple methods such as dipping the metal part into a solution of the triazine thiol derivative or through electrochemical methods like electrolytic polymerization. google.com
The primary mechanism for film formation is the strong chemical reaction between the thiol group and the metal surface. The thiol group readily bonds with metal atoms or their native oxide layers to form a dense, self-assembled monolayer of metal mercaptides. researchgate.net This creates a robust, chemically anchored organic layer that effectively modifies the surface properties of the metal.
The interfacial layer formed by triazine thiols serves as a molecular bridge to promote adhesion between a metal substrate and a polymer overlayer. researchgate.net The enhancement of adhesion is primarily attributed to the formation of strong covalent bonds across the interface, which are significantly more durable than weaker physical interactions like van der Waals forces. diva-portal.orgwiley-vch.de
The mechanism involves a dual-functionality:
Metal-Side Bonding : The thiol end of the molecule chemisorbs onto the metal surface, forming metal mercaptides (e.g., iron or chromium mercaptide on stainless steel), ensuring a strong anchor to the substrate. researchgate.net
Polymer-Side Bonding : The exposed triazine ring and its associated functional groups can then react with the polymer. For example, during processes like injection molding, the terminal amino groups of a polymer like polyamide 6 (nylon) can undergo a nucleophilic substitution reaction with the triazine ring. researchgate.net This results in the formation of covalent bonds between the polymer chains and the anchored triazine thiol layer.
Applications as Crosslinking and Adhesion Promoting Agents
The unique bifunctional nature of this compound, which combines a reactive thiol (-SH) group and a stable triazinane-trione core, makes it a valuable component in polymer science, particularly as a crosslinking and adhesion-promoting agent.
As a crosslinking agent, this compound can be incorporated into polymer matrices to form three-dimensional networks, enhancing mechanical strength, thermal stability, and chemical resistance. Triazinetrione compounds are recognized for their utility as cross-linking agents in polymer compositions that are either melt-processable or radiation-curable. They are particularly effective for high-temperature stable polymers like fluorocarbon polymers. The crosslinking process can be initiated through various mechanisms. The thiol group, for instance, can readily participate in thiol-ene "click" reactions with polymers containing alkene groups, forming stable thioether linkages under thermal or photochemical stimulation. This method is utilized in developing advanced thermosets and composites for biomedical applications, such as bone fracture fixation implants. diva-portal.org
As an adhesion promoter, this compound acts as a molecular bridge at the interface between a substrate and a polymer coating or adhesive. specialchem.com The triazinane-trione portion of the molecule can interact with the polymer matrix, while the mercapto group can form strong covalent or coordinative bonds with the substrate surface, especially with metals. The lone pair electrons on the nitrogen and sulfur atoms can chelate with metal surfaces, forming strong coordination bonds. mdpi.com This interfacial bonding displaces weakly bound layers of moisture and contaminants, creating a more durable and environmentally resistant joint. specialchem.com For example, triazine derivatives have been shown to enhance the adhesive strength of resins to dentin by reacting with amine (-NH2) or hydroxyl (-OH) groups present in the collagen structure of the dentin. nih.gov Similarly, the functionalization of silica (B1680970) fillers with triazine derivatives has been shown to improve the interfacial adhesion within epoxy coatings on steel substrates. researchgate.net This enhanced adhesion is attributed to the chemical linking of the triazine groups with the epoxy network, which increases interactions with the steel surface. mdpi.comresearchgate.net
| Application | Key Functional Group | Mechanism of Action | Resulting Improvement |
|---|---|---|---|
| Crosslinking Agent | Mercapto (-SH) Group | Forms covalent bonds (e.g., thioethers) within the polymer matrix via reactions like thiol-ene coupling. diva-portal.org | Enhanced mechanical strength, thermal stability, and chemical resistance. |
| Adhesion Promoter | Mercapto (-SH) and Triazinane-trione Core | Forms a "chemical bridge" between the substrate and adhesive; thiol group bonds to the substrate, and the triazine core interacts with the polymer. specialchem.comresearchgate.net | Improved bond strength and durability, particularly at the polymer-metal or polymer-dentin interface. nih.gov |
Adsorption and Remediation Technologies Incorporating this compound Derivatives
The presence of nitrogen and sulfur donor atoms makes this compound and its derivatives excellent candidates for developing adsorbents for heavy metal remediation.
Organosilica adsorbents functionalized with triazinane-trione ligands can be designed to selectively capture heavy metal ions from aqueous solutions. The general strategy involves immobilizing the this compound molecule onto a high-surface-area silica support, such as mesoporous silica (e.g., SBA-15) or silica gel.
The synthesis process typically involves a co-condensation or post-synthesis grafting method. ul.ie In a post-synthesis approach, the silica surface is first functionalized with a linker molecule, often an organosilane like (3-chloropropyl)trimethoxysilane. Subsequently, the this compound is covalently attached to the linker.
Alternatively, in a co-condensation method, a custom silane (B1218182) precursor bearing the triazinane-trione ligand is synthesized first. This precursor is then mixed with a bulk silica precursor, such as tetraethoxysilane (TEOS), in the presence of a structure-directing agent. mdpi.com This one-pot synthesis allows for a uniform distribution of the functional ligands throughout the porous silica structure. The resulting material combines the robust, porous framework of silica with the chelating functionality of the triazinane-trione and mercapto groups, creating an effective and stable adsorbent for heavy metal ions. researchgate.net
The sequestration of heavy metal ions by adsorbents functionalized with this compound occurs primarily through chemisorption, a process involving the formation of coordination bonds between the metal ions and the functional groups on the adsorbent surface. nih.gov
The key active sites for metal binding are the sulfur atom of the mercapto group and the nitrogen atoms of the triazinane ring. These atoms act as Lewis bases, donating their lone pairs of electrons to form stable chelate complexes with heavy metal cations (Lewis acids). The mercapto group's sulfur atom is a soft base, showing a high affinity for soft acid metals such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). nih.govnih.gov The nitrogen atoms of the triazine ring behave as harder bases and can coordinate with a broader range of metals, including transition metals like copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺). doi.org
The efficiency of adsorption is highly dependent on the pH of the solution. nih.gov At lower pH values, the active sites may be protonated, leading to electrostatic repulsion of metal cations and competition from H⁺ ions, thus reducing adsorption efficiency. mdpi.com As the pH increases, the functional groups become deprotonated, enhancing their ability to coordinate with metal ions. However, at very high pH, metal ions may precipitate as hydroxides, which also complicates the adsorption process. mdpi.com Kinetic studies often show that the adsorption process follows a pseudo-second-order model, indicating that chemisorption is the rate-limiting step. ul.ienih.gov Adsorption isotherm models, such as the Langmuir model, frequently provide a good fit for experimental data, suggesting monolayer coverage of metal ions on the adsorbent surface. nih.gov
| Metal Ion | Maximum Adsorption Capacity (mg·g⁻¹) | Optimal Contact Time (min) |
|---|---|---|
| Hg²⁺ | 292.6 | 60 |
| Pb²⁺ | 237.4 | 90 |
| Cd²⁺ | 97.9 | 60 |
Data derived from a study on melamine thiourea-modified activated carbon (MT-MAC), which shares functional similarities with the subject compound. nih.gov
Characterization Methodologies for 1 2 Mercaptoethyl 1,3,5 Triazinane 2,4,6 Trione and Its Conjugates
Spectroscopic Techniques for Elucidating Structure and Interactions
Spectroscopic methods are fundamental in providing detailed information about the atomic and molecular properties of 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione and its derivatives. These techniques allow for a comprehensive understanding of its structure, bonding, and behavior in different chemical environments.
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis and Binding Sites
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When this compound is conjugated to surfaces, such as gold nanoparticles (AuNPs), XPS is instrumental in confirming the attachment and identifying the nature of the chemical bonds formed.
The primary binding interaction occurs through the thiol (-SH) group of the molecule, which forms a strong covalent bond with gold surfaces. XPS analysis of such conjugates would reveal the presence of sulfur, and high-resolution spectra of the S 2p region would show peaks corresponding to the formation of a gold-sulfur (Au-S) bond. nih.gov The binding energies of the core electrons of other elements like carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s) would also provide information about the chemical environment of the triazinane trione (B1666649) ring on the surface. For instance, analysis of the N 1s spectrum can help in understanding the interactions involving the nitrogen atoms of the triazine ring.
| Element | Core Level | Expected Binding Energy Range (eV) | Information Gained |
|---|---|---|---|
| Au | 4f | ~84.0 (Au 4f7/2), ~87.7 (Au 4f5/2) | Confirmation of gold substrate |
| S | 2p | ~162-164 | Evidence of Au-S bond formation |
| C | 1s | ~284-288 | Analysis of the carbon backbone |
| N | 1s | ~399-401 | Chemical state of nitrogen in the triazine ring |
| O | 1s | ~531-533 | Presence of carbonyl groups |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a valuable tool for identifying the functional groups present in this compound.
The FT-IR spectrum of this compound would be characterized by several key absorption bands. The presence of the triazinane-2,4,6-trione ring would be confirmed by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the range of 1650-1750 cm⁻¹. The N-H stretching vibrations of the amine groups within the ring would appear as broad bands in the region of 3200-3400 cm⁻¹. The C-N stretching vibrations would also be present in the fingerprint region. The mercaptoethyl group would be identified by the S-H stretching vibration, which is typically weak and appears around 2550-2600 cm⁻¹. When the compound is conjugated to a gold surface, the disappearance of the S-H peak would be a clear indication of the formation of an Au-S bond. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200-3400 |
| C=O | Stretching | 1650-1750 |
| S-H | Stretching | 2550-2600 |
| C-N | Stretching | 1000-1350 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a spectroscopic technique to observe local magnetic fields around atomic nuclei. The NMR spectrum provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. Both ¹H NMR and ¹³C NMR would be essential for the complete structural elucidation of this compound and its derivatives.
In the ¹H NMR spectrum, the protons of the ethyl group (-CH₂-CH₂-) would give rise to two distinct signals, likely triplets, due to coupling with each other. The proton of the thiol group (-SH) would appear as a broad singlet. The N-H protons of the triazinane ring would also produce characteristic signals. In the ¹³C NMR spectrum, distinct signals for the carbonyl carbons of the triazinane ring would be observed in the downfield region (around 150-170 ppm). The two carbons of the mercaptoethyl group would also show separate signals. NMR is also invaluable for monitoring reactions involving this compound, as changes in the chemical shifts and the appearance or disappearance of signals can track the progress of a chemical transformation. researchgate.net
UV-Visible Spectroscopy for Plasmonic Nanoparticle Behavior and Colorimetric Sensing
UV-Visible spectroscopy is a quantitative technique used to measure how much a chemical substance absorbs light. This is done by measuring the intensity of light that passes through a sample with respect to the intensity of light through a reference. When this compound is conjugated to plasmonic nanoparticles, such as gold nanoparticles (AuNPs), UV-Visible spectroscopy becomes a powerful tool for monitoring the behavior of these nanoparticles and for developing colorimetric sensors.
Bare AuNPs typically exhibit a characteristic surface plasmon resonance (SPR) peak at around 520 nm, which gives them their distinct red color. mdpi.com Upon functionalization with this compound, a slight shift in the SPR peak may be observed due to the change in the local refractive index around the nanoparticles. More significantly, in the presence of a target analyte that can induce aggregation of the functionalized AuNPs, a dramatic change in the UV-Visible spectrum occurs. nih.govntu.edu.sg This aggregation causes a red-shift in the SPR peak and a color change from red to blue or purple, which can be easily observed by the naked eye. mdpi.com This principle is the basis for many colorimetric sensing applications. ugm.ac.id
| State of AuNPs | Typical SPR Peak (nm) | Observed Color |
|---|---|---|
| Dispersed | ~520 | Red |
| Aggregated | >550 | Blue/Purple |
Surface Enhanced Raman Spectroscopy (SERS) for Enhanced Detection and Molecular Fingerprinting
Surface-Enhanced Raman Spectroscopy (SERS) is a surface-sensitive technique that enhances Raman scattering by molecules adsorbed on rough metal surfaces or by nanostructures. researchgate.net The enhancement factor can be as high as 10¹⁰ to 10¹¹, which allows the technique to be sensitive enough to detect single molecules. SERS is an excellent tool for obtaining a "molecular fingerprint" of this compound, especially when it is present in low concentrations.
When this compound is adsorbed onto a SERS-active substrate, such as aggregated gold or silver nanoparticles, the Raman signals from its various vibrational modes are significantly amplified. researchgate.net This allows for the detailed analysis of its molecular structure and its orientation on the surface. For instance, the enhancement of the vibrational modes associated with the triazine ring can provide information about the interaction of the ring with the metal surface. SERS is particularly useful for detecting and identifying triazine derivatives in various matrices. researchgate.netresearchgate.net
Microscopic and Morphological Analysis of Functionalized Nanomaterials
Microscopy techniques are essential for visualizing the physical characteristics of nanomaterials functionalized with this compound. These methods provide direct evidence of particle size, shape, and aggregation state.
Transmission Electron Microscopy (TEM) for particle size and aggregation
Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. TEM has a much higher resolution than light microscopes and is a powerful tool for characterizing nanoparticles.
Computational and Theoretical Studies on 1 2 Mercaptoethyl 1,3,5 Triazinane 2,4,6 Trione Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione to predict their geometry, electronic properties, and reactivity.
DFT calculations can determine the optimized molecular geometry by finding the lowest energy arrangement of atoms. From this, key electronic properties such as the distribution of electron density, molecular orbital energies, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap can be calculated. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.
Studies on analogous 1,3,5-triazinane-2,4,6-trione (isocyanurate) and trithione (thioisocyanurate) systems have demonstrated the utility of DFT in understanding how substituent groups and heteroatom changes (oxygen vs. sulfur) impact the electronic structure and optical properties. researchgate.netnih.gov For instance, replacing oxygen with sulfur in the triazinane ring has been shown to cause a bathochromic shift (a shift to longer wavelengths) in the absorption bands, an effect that can be precisely modeled and explained by DFT calculations. researchgate.netnih.gov Similarly, DFT has been used to predict the stable crystal structures and properties of other functionalized triazine compounds. mdpi.comrsc.org
Reactivity descriptors, such as electrostatic potential maps, can also be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the thiol (-SH) group, the nitrogen atoms, and the carbonyl groups are expected to be key sites for chemical reactions, and DFT can quantify their relative reactivity.
Table 1: Representative Electronic Properties Calculable by DFT Note: This table is illustrative of typical DFT outputs and does not represent experimentally verified data for this specific compound.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |
| Dipole Moment | A measure of the net molecular polarity. | 3.4 D |
| Mulliken Charges | Partial charges on individual atoms (e.g., S, N, O). | S: -0.15, O: -0.50 |
Molecular Dynamics Simulations of Interfacial Interactions and Self-Assembly
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is invaluable for studying how this compound interacts with surfaces (interfacial interactions) or with other molecules to form larger, organized structures (self-assembly).
The presence of a terminal thiol (-SH) group on the ethyl side chain makes this molecule particularly interesting for interfacial studies, especially with metal surfaces like gold, silver, or copper, where thiols are known to form strong coordinate bonds. MD simulations can model the process of adsorption, predict the binding orientation of the molecule on the surface, and calculate the binding energy. Such simulations can reveal how a self-assembled monolayer (SAM) of these molecules might form and what its structural characteristics would be.
Furthermore, MD simulations can explore interactions in a biological context. Studies on other substituted 1,3,5-triazine (B166579) derivatives have used MD to explore their dynamic binding within the active sites of enzymes. nih.govnih.gov These simulations provide insights into the stability of the protein-ligand complex, identifying key interactions like hydrogen bonds and hydrophobic contacts that are crucial for binding. nih.gov By simulating the molecule in an aqueous environment, researchers can also understand its solvation dynamics and how it interacts with water molecules. nih.gov Parameters such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the system over the simulation period. nih.gov
Table 2: Typical Parameters Analyzed in MD Simulations Note: This table illustrates the type of data generated from MD simulations, often used to compare the stability and interactions of different molecular systems.
| Parameter | Description | Typical Application |
|---|---|---|
| Binding Free Energy | The energy change when a molecule binds to a substrate or another molecule. | Predicting the strength of interaction with a surface or protein. |
| RMSD | Root Mean Square Deviation; measures the average distance between the atoms of the molecule over time compared to a reference structure. | Assessing the conformational stability of a molecule or a protein-ligand complex. |
| RMSF | Root Mean Square Fluctuation; measures the fluctuation of individual atoms or residues around their average position. | Identifying flexible or rigid regions of a molecule. |
| Interaction Network | Identification and analysis of non-covalent bonds (e.g., hydrogen bonds, hydrophobic contacts) over time. | Understanding the specific forces that stabilize a complex. |
Quantum Chemical Approaches to Predict Binding Affinities and Sensing Mechanisms
Quantum chemical (QC) methods, including DFT and higher-level ab initio calculations, are essential for accurately predicting the binding affinities and elucidating the potential sensing mechanisms of molecules like this compound. These approaches provide a more detailed and accurate description of electronic effects than classical methods.
Predicting binding affinity is a cornerstone of drug discovery and materials design. Quantum fragmentation-based methods have been successfully applied to rank protein-ligand binding affinities with high correlation to experimental data. researchgate.net For this compound, QC calculations can compute the interaction energies between the molecule and a specific target, such as a metal ion or a biological receptor. By breaking down the total interaction energy into components like electrostatic, exchange-repulsion, and dispersion forces, a deeper understanding of the nature of the binding can be achieved.
In the context of chemical sensors, QC methods can predict how the electronic and optical properties of the molecule change upon binding to an analyte. For example, the coordination of a metal ion to the thiol or triazinane ring could alter the molecule's HOMO-LUMO gap. This change can be correlated to a shift in its UV-Vis absorption or fluorescence emission spectrum, which is the basis for many optical sensing mechanisms. rsc.org Theoretical studies on related triazine systems have explored their photophysical properties and the decay pathways of their excited states, providing fundamental insights that are crucial for designing fluorescent sensors. rsc.org By modeling the molecule both in its free state and in its analyte-bound state, quantum chemistry can guide the rational design of new chemosensors.
Table 3: Quantum Chemical Predictions for a Hypothetical Sensing Application Note: This table illustrates how quantum chemical calculations can be used to predict changes in molecular properties upon binding an analyte, which is fundamental to sensor design.
| Property | Free Molecule State | Analyte-Bound State | Implication for Sensing |
|---|---|---|---|
| Calculated Binding Energy | N/A | -55 kcal/mol | Strong, favorable interaction with the analyte. |
| HOMO-LUMO Gap | 5.3 eV | 4.8 eV | Reduction in gap suggests a red-shift in absorption spectrum. |
| Calculated λmax (Absorption) | 235 nm | 250 nm | A detectable colorimetric or spectrophotometric change. |
| Oscillator Strength | 0.85 | 1.10 | Increased absorption intensity upon binding. |
Future Prospects and Research Frontiers for 1 2 Mercaptoethyl 1,3,5 Triazinane 2,4,6 Trione
Exploration of Novel Synthetic Pathways and Derivative Synthesis
The future of 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione is intrinsically linked to the development of innovative and efficient synthetic methodologies. While traditional synthetic routes exist, emerging research focuses on greener and more sustainable approaches.
Novel Synthetic Pathways: Green chemistry principles are increasingly being applied to the synthesis of 1,3,5-triazine (B166579) derivatives, with methods such as microwave-assisted and ultrasound-assisted synthesis gaining prominence. jk-sci.commdpi.com These techniques offer significant advantages over conventional heating, including shorter reaction times, reduced solvent usage, and often higher yields. jk-sci.commdpi.com For instance, sonochemical methods have been shown to be significantly "greener" than classical synthesis routes for 1,3,5-triazine derivatives. mdpi.com The cyclotrimerization of isocyanates is a fundamental route to the 1,3,5-triazinane-2,4,6-trione core, and exploring catalysis for this reaction under solvent-free conditions could present a more environmentally friendly pathway.
Derivative Synthesis: The true potential of this compound lies in its capacity to serve as a versatile building block for a wide array of derivatives. The mercaptoethyl side chain offers a reactive handle for a variety of chemical modifications. Future research will likely focus on:
Thioetherification: Reaction of the thiol group with alkyl halides or other electrophiles to introduce new functionalities.
Thiol-ene and Thiol-yne "Click" Chemistry: These highly efficient and specific reactions can be used to conjugate the molecule to polymers, surfaces, or biomolecules.
Oxidation: Oxidation of the thiol to disulfides or sulfonic acids can create derivatives with different chemical and physical properties.
Modification of the Triazinane Ring: While the triazinane trione (B1666649) core is relatively stable, exploring reactions to modify the carbonyl groups, for example, through thionation to produce triazinane-trithiones, could lead to novel materials with interesting optical and electronic properties. researchgate.netacs.org
A patent has been granted for novel 1,3,5-triazinane-2,4,6-trione derivatives designed for the delivery of therapeutic agents like siRNA, mRNA, and plasmid DNA, indicating a strong potential for developing new derivatives for biomedical applications. rsc.org
Integration into Multifunctional Hybrid Materials for Synergistic Applications
The bifunctional nature of this compound, possessing both a polar triazinane trione core and a reactive thiol group, makes it an excellent candidate for the creation of advanced hybrid materials.
Polymer Composites: The thiol group can act as a chain transfer agent in polymerization reactions or participate in thiol-ene "click" reactions to be incorporated into polymer networks. This could lead to the development of thermosets and composites with enhanced mechanical properties, thermal stability, and flame retardancy. A similar compound, 1,3,5-tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate (TEMPIC), has been utilized in the creation of thermosets and composites for biomedical applications, such as bone fracture fixation. researchgate.net This suggests a potential avenue for this compound in the development of biocompatible materials.
Surface Modification of Nanoparticles: The thiol group exhibits a strong affinity for the surfaces of noble metal nanoparticles (e.g., gold, silver) and semiconductor quantum dots. By anchoring this compound onto these nanoparticles, their surfaces can be functionalized to improve their dispersibility in various matrices and to impart new properties. For example, modifying TiO2 nanoparticles with triazine-based compounds has been shown to enhance their compatibility with polyurethane coatings, leading to improved mechanical and anticorrosive properties. ssrn.comrsc.org
Covalent Organic Frameworks (COFs): The triazine core is a common building block in the synthesis of COFs, which are porous crystalline polymers with applications in gas storage and catalysis. While direct incorporation of this specific molecule into a COF structure has not been reported, the potential exists to use it or its derivatives as linkers to create functional porous materials.
The creation of hybrid molecules by combining the triazine scaffold with other pharmacophores is a known strategy to achieve synergistic effects in therapeutic applications. researchgate.net
Advanced Analytical Tool Development Leveraging Unique Interactions
The specific chemical functionalities of this compound suggest its potential utility in the development of novel analytical tools, particularly for the detection and quantification of metal ions.
Chemosensors: The thiol group is a well-known chelating agent for a variety of heavy metal ions. The binding of a metal ion to the mercaptoethyl side chain could induce a measurable change in the photophysical properties of a larger molecular system incorporating this unit, forming the basis for a colorimetric or fluorometric sensor. acs.org Triazine-based molecules have been shown to be effective chemosensors for metal ions due to their tunable structure. acs.org The combination of the triazine ring and the thiol group could lead to sensors with high selectivity and sensitivity for specific metal ions. For example, 2,4,6-trimercaptotriazine is known to precipitate various monovalent and divalent metal ions from aqueous solutions. mdpi.com
Functionalized Electrodes: The ability of the thiol group to bind to gold surfaces can be exploited to immobilize this molecule onto electrodes. Such modified electrodes could be used in electrochemical sensing applications, where the interaction of the triazinane trione core or the thiol group with an analyte of interest could be transduced into an electrical signal.
Chromatographic Applications: The unique polarity and potential for specific interactions of this molecule could be harnessed by immobilizing it onto a solid support to create a novel stationary phase for chromatography. This could enable the separation of complex mixtures based on specific interactions with the triazinane trione and thiol functionalities.
Environmental Remediation Enhancements and Sustainable Chemistry Approaches
The chemical properties of this compound also point towards its potential application in environmental remediation, particularly for the removal of heavy metals from contaminated water.
Heavy Metal Sequestration: The thiol group has a strong affinity for heavy metal ions such as mercury, lead, and cadmium. Materials functionalized with this compound, such as modified silica (B1680970), polymers, or activated carbon, could be developed as efficient adsorbents for the removal of these toxic metals from industrial wastewater. Thiol-functionalized covalent triazine frameworks have demonstrated high efficiency in selective mercury removal. researchgate.net Similarly, activated carbon functionalized with triazine-based compounds containing amine and thiol groups has shown remarkably high selectivity for mercury ions. acs.org
Degradation of Pollutants: While the triazinane trione core is generally stable, research into the degradation of s-triazine herbicides has shown that the triazine ring can be broken down by microbial and chemical processes. researchgate.netnih.govscirp.orgmdpi.com Future research could explore the biodegradability of this compound and its derivatives to ensure their environmental compatibility. Advanced oxidation processes, such as the photo-Fenton process, have been shown to be effective in the degradation of triazine herbicides. scirp.org
Sustainable Chemistry Approaches: The development of green synthetic routes for this compound and its derivatives, as discussed in section 7.1, is a key aspect of its future from a sustainability perspective. mdpi.comssrn.comnih.gov The use of renewable starting materials and the design of recyclable or biodegradable materials based on this compound will be important areas of future research.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione?
- Methodological Answer : Eco-friendly approaches involve nucleophilic substitution or cyclization reactions. For example, a simplified procedure for analogous triazinane derivatives uses lithium bases (e.g., lithium dibenzylamide) in ether solvents to promote cyclization of functionalized precursors . Adapt this method by substituting the mercaptoethyl group during precursor synthesis. Optimize reaction time (e.g., 2–10 minutes) and solvent selection (e.g., acetone for recrystallization) to improve yield and purity .
Q. Which spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- FT-IR : Identify thiol (-SH) stretches (~2550 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹).
- NMR : Analyze proton environments (e.g., mercaptoethyl CH₂ groups at δ 2.5–3.5 ppm) and carbon shifts for the triazinane core .
- Single-crystal XRD : Resolve bond lengths and angles (e.g., C–S bonds ~1.81 Å, N–C=O angles ~120°) for structural validation .
Q. How can purity and stability be confirmed during storage?
- Methodological Answer : Monitor stability via:
- HPLC : Use a C18 column with UV detection (λ = 210–230 nm) to track degradation products.
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 530 K, noting decomposition thresholds . Store under inert gas (N₂/Ar) at 4°C to prevent oxidation of the thiol group.
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example:
- Reaction Path Search : Identify energetically favorable routes for mercaptoethyl group incorporation using software like Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetone vs. ether) on crystallization efficiency . Validate predictions with experimental yields and spectroscopic data .
Q. What strategies resolve contradictions between experimental and computational data?
- Methodological Answer : Implement a feedback loop:
Cross-Validation : Compare computed vibrational spectra (e.g., IR frequencies from DFT) with experimental results to identify discrepancies .
Parameter Adjustment : Refine computational models (e.g., basis sets, solvation models) to align with observed data .
Experimental Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to isolate variables .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer : Use factorial design to evaluate variables:
- Factors : Reaction temperature (e.g., 25–60°C), solvent polarity, and catalyst loading.
- Response Variables : Yield, purity, and biological activity (e.g., enzyme inhibition).
- Analysis : Apply ANOVA to identify significant interactions and optimize conditions . For example, higher temperatures may accelerate cyclization but risk thiol oxidation .
Q. What are best practices for crystallizing this compound for X-ray studies?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., acetone, DMF) for slow evaporation.
- Crystallization Conditions : Use a 1:1 acetone/ether mixture at 200 K to grow high-quality single crystals .
- Data Collection : Perform XRD at low temperatures (e.g., 100 K) to minimize thermal motion artifacts, achieving R factors < 0.05 .
Q. How to investigate reaction mechanisms involving the thiol group?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
